Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of benzyl acetoacetate with urea and an aromatic aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrimidines and their derivatives, which can have enhanced biological activities .
Scientific Research Applications
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes .
Biological Activity
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 60750-23-4) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on various studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈N₂O₃ |
Molecular Weight | 322.358 g/mol |
LogP | 3.715 |
PSA (Polar Surface Area) | 67.43 Ų |
These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have reported the compound's potential as an antimicrobial agent. It has shown effectiveness against a range of bacteria and fungi by disrupting cell wall synthesis and inhibiting essential metabolic pathways. For instance, a study demonstrated that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In particular, it has shown promise against breast and colon cancer cell lines by inhibiting proliferation and promoting cell cycle arrest .
Anti-inflammatory Effects
Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity has been linked to its ability to modulate signaling pathways such as NF-kB and MAPK .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
- Signal Transduction Modulation : It may alter signaling cascades that regulate inflammation and apoptosis.
- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively, influencing intracellular targets.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including benzyl 6-methyl-2-oxo-4-phenyl derivatives. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.
Study on Anticancer Activity
In vitro assays conducted on human breast cancer cell lines revealed that treatment with benzyl 6-methyl-2-oxo-4-phenyl compounds resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be around 15 µM, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
benzyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-16(18(22)24-12-14-8-4-2-5-9-14)17(21-19(23)20-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXVIQWVFGHLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204260 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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